molecular formula C12H19N B3323066 N-(4-methylpentan-2-yl)aniline CAS No. 15919-49-0

N-(4-methylpentan-2-yl)aniline

Cat. No.: B3323066
CAS No.: 15919-49-0
M. Wt: 177.29 g/mol
InChI Key: RVWOAJFOMVFZIH-UHFFFAOYSA-N
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Description

N-(4-Methylpentan-2-yl)aniline (CAS: 1020981-18-3; Molecular Formula: C₁₂H₁₉N) is a secondary amine featuring a branched alkyl chain (4-methylpentan-2-yl) attached to an aniline moiety. It is synthesized via catalytic amination reactions, as demonstrated in multiple studies. Key characteristics include:

  • Synthesis: Prepared in yields of 73–80% through reactions of dimethylbutylamine with bromobenzene derivatives or via ketone-amine coupling under optimized conditions .
  • Physical Properties: A yellow oil with molecular weight 177.29 g/mol. Its ¹H NMR (CDCl₃) displays characteristic signals at δ 0.91–1.80 (alkyl chain protons) and δ 6.56–7.20 (aromatic protons), while ¹³C NMR confirms the structure with peaks at δ 21.5–148.2 .
  • Stereochemistry: Enantiomeric excess (ee) of 88% achieved using chiral catalysts, as confirmed by HPLC (Chiralcel OB-H column; retention times: 7.7 min minor, 8.6 min major) .
  • Spectroscopic Data: HRMS (ESI+) confirms [M+H]+ at m/z 178.1590 (calc. 178.1596) .

Properties

IUPAC Name

N-(4-methylpentan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-10(2)9-11(3)13-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWOAJFOMVFZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylpentan-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of aniline with 4-methylpentan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-methylpentan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to form substituted aniline derivatives

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nitric acid, sulfuric acid, halogens; reactions are often conducted under controlled temperature and pressure conditions

Major Products Formed:

    Oxidation: Nitroaniline, nitrosoaniline.

    Reduction: Amino derivatives.

    Substitution: Substituted aniline derivatives

Scientific Research Applications

N-(4-methylpentan-2-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylpentan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Alkylamine Substituents

Table 1: Key Properties of N-(4-Methylpentan-2-yl)aniline and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) ee (%) HPLC Retention Time (min) Key Applications/Notes
This compound C₁₂H₁₉N 177.29 73–80 88 7.7 (minor), 8.6 (major) Chiral catalyst studies
(-)-N-(Pentan-2-yl)aniline (A28) C₁₁H₁₇N 163.26 Hydrogenation catalyst testing
3-Methoxy-N-(4-methylpentan-2-yl)aniline (6a) C₁₃H₂₁NO 207.32 72 80 0.90 Methoxy group impacts reactivity
N-(Hex-5-en-2-yl)-4-methoxyaniline (5i) C₁₃H₁₉NO 205.30 80 92 18.4 (major) Alkene functionality enhances solubility
4-Methoxy-N-(6-methylhept-5-en-2-yl)aniline (5j) C₁₅H₂₃NO 233.35 89 95 13.4 (major) High stereoselectivity in synthesis
Key Observations :

Branching Effects: The 4-methylpentan-2-yl group in this compound introduces steric hindrance, reducing reaction yields (73–80%) compared to less-branched analogues like 5j (89% yield) . Enantiomeric excess (ee) is influenced by substituents: Methoxy groups (e.g., 6a) lower ee (80%) compared to non-substituted derivatives (88%) due to electronic effects on catalyst interactions .

Chromatographic Behavior :

  • HPLC retention times vary significantly with substituents. For example, 6a elutes at 0.90 min due to polar methoxy groups, while the parent compound elutes later (7.7–8.6 min) .

Spectroscopic Trends :

  • ¹H NMR shifts for alkyl chains (δ 0.9–1.8) are consistent across analogues, but aromatic protons differ based on substituents. Methoxy groups in 5i and 5j deshield adjacent protons, shifting signals upfield .

Analogues with Heterocyclic or Bulky Substituents

Table 2: Complex Analogues with Modified Aromatic Systems
Compound Name Molecular Formula Key Features Applications
N-(4-Methylpentan-2-yl)-10H-phenothiazin-3-amine C₁₈H₂₂N₂S Phenothiazine core; potential bioactivity Antioxidant/Pharmaceutical research
4-(1H-Indol-2-yl)-N-(4-methylpentan-2-yl)aniline C₂₀H₂₄N₂ Indole-aniline hybrid Ligand design for metal complexes
Mepanipyrim (N-(4-methyl-6-prop-1-ynylpyrimidin-2-yl)aniline) C₁₅H₁₆N₄ Pyrimidine ring; acaricidal properties Agricultural chemicals
Key Observations :
  • Biological Relevance: Phenothiazine and indole derivatives (e.g., entries in Table 2) exhibit enhanced bioactivity compared to this compound, likely due to expanded π-systems and heteroatom interactions .
  • Synthetic Complexity : Bulky substituents (e.g., pyrimidine in mepanipyrim) require multi-step syntheses, contrasting the one-pot methods used for this compound .

Research Implications and Limitations

  • Catalytic Efficiency : The 4-methylpentan-2-yl group balances steric bulk and reactivity, making it suitable for asymmetric catalysis . However, analogues like 5j (95% ee) outperform it in stereoselectivity, suggesting room for optimization .

Biological Activity

N-(4-methylpentan-2-yl)aniline, an organic compound with a unique structure, has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is classified as a hindered amine due to its bulky substituents. Its molecular formula is C_{12}H_{17}N, with a molecular weight of approximately 191.27 g/mol. The presence of the 4-methylpentan-2-yl group significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator , modulating the activity of these targets and influencing various biochemical pathways. The mechanism of action is dependent on the specific application and the nature of the target molecule.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of antimicrobial agents.
  • Anticancer Potential : The compound has been explored for its anticancer properties, with studies indicating that it could inhibit cancer cell proliferation through various mechanisms .
  • Enzyme Modulation : Similar compounds have shown the ability to modulate enzyme activity, which could lead to therapeutic applications in diseases where enzyme regulation is crucial .

Study on Antiplasmodial Activity

A notable case study involved the synthesis of novel analogs related to this compound and their evaluation for antiplasmodial activity against Plasmodium berghei. The study found that compounds with similar structures exhibited significant inhibition of heme detoxification, with some achieving over 90% inhibition rates. The most promising analogs demonstrated high suppression rates in infected mice, indicating potential as antimalarial agents .

Anticancer Research

Another study focused on the anticancer properties of derivatives of this compound. The results showed that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests a potential therapeutic role in cancer treatment.

Data Tables

The following table summarizes key findings related to the biological activities and properties of this compound:

Activity Description Reference
AntimicrobialExhibits potential antimicrobial effects
AnticancerInhibits cancer cell proliferation
AntiplasmodialSignificant inhibition of Plasmodium heme detoxification
Enzyme ModulationModulates enzyme activity

Q & A

Q. What are the established methods for synthesizing N-(4-methylpentan-2-yl)aniline, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves alkylation of aniline with 2-bromo-4-methylpentane or analogous reagents under acidic catalysis (e.g., sulfuric acid). Reaction optimization includes controlling temperature (80–120°C), solvent selection (e.g., ethanol or acetonitrile), and catalyst concentration. Post-synthesis purification via column chromatography or recrystallization enhances purity. For instance, analogous compounds like N-(pentan-2-yl)aniline achieve >80% yield using continuous flow reactors and optimized catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • NMR Spectroscopy : 1H and 13C NMR identify branching patterns and stereochemistry. For example, the methyl group at C4 in this compound produces distinct δH 1.2–1.4 ppm (triplet) and δC 22–25 ppm in 13C NMR .
  • GC-MS : Confirms molecular weight (e.g., m/z 191 for [M]+) and purity. Retention time comparisons with standards validate identity .
  • HPLC : Monitors purity (>98%) using reverse-phase columns (C18) with acetonitrile/water mobile phases .

Q. What are the key physicochemical properties of this compound, and how do they influence its reactivity and applications?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and low water solubility due to its hydrophobic branched alkyl chain. Its melting point (~45–50°C) and boiling point (~250°C) suggest stability under moderate thermal conditions. Steric hindrance from the 4-methylpentan-2-yl group reduces nucleophilicity at the aniline nitrogen, directing reactivity toward electrophilic aromatic substitution at the para position .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity and interaction with chiral environments?

Enantiomers (e.g., (-)-A26 in ) exhibit differential binding to chiral receptors or enzymes. Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy can resolve enantiomers. For example, the (-)-enantiomer may show higher antimicrobial activity due to optimized steric fit in bacterial enzyme active sites .

Q. What methodologies are employed to study the catalytic hydrogenation pathways of this compound derivatives?

Iridacycle catalysts (e.g., from ) enable asymmetric hydrogenation of ketimine derivatives. Reaction progress is monitored via in situ FTIR or GC-MS, with enantiomeric excess (ee) quantified using chiral columns. Optimized conditions (e.g., 50°C, 10 bar H2) achieve >90% conversion and >85% ee .

Q. How can computational modeling predict the reactivity and binding affinity of this compound in drug design?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) simulates interactions with target proteins (e.g., cytochrome P450), identifying key hydrogen bonds and π-π stacking interactions. For example, the alkyl chain may enhance hydrophobic binding in enzyme pockets .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR peak splitting anomalies) for this compound under varying experimental conditions?

Anomalies in NMR splitting (e.g., unexpected doublets) arise from dynamic effects or solvent polarity. Deuterated solvents (CDCl3 vs. DMSO-d6) and variable-temperature NMR (VT-NMR) distinguish conformational equilibria. Cross-validation with X-ray crystallography (SHELX refinement) resolves ambiguities .

Q. How do steric and electronic effects of the 4-methylpentan-2-yl substituent impact the compound’s participation in nucleophilic aromatic substitution reactions?

The bulky substituent sterically hinders ortho/para positions, directing electrophiles to the meta position. Electronic effects (inductive electron donation) deactivate the ring, requiring strong electrophiles (e.g., nitronium ion) for nitration. Comparative studies with less-hindered analogs (e.g., N-methylaniline) show 2–3x slower reaction rates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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